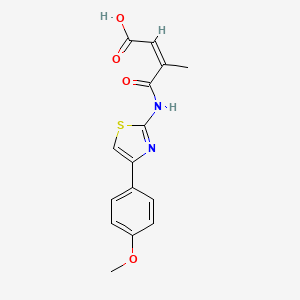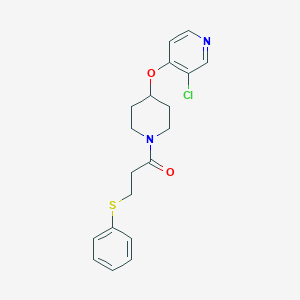![molecular formula C23H20N2O2 B2585886 2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1351644-23-9](/img/structure/B2585886.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains a biphenyl group and a tetrahydroisoquinoline group. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings. Tetrahydroisoquinoline is a type of isoquinoline with a tetrahydro structure, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the biphenyl group and the tetrahydroisoquinoline group. The biphenyl group could contribute to the planarity and rigidity of the molecule, while the tetrahydroisoquinoline group could provide a basic nitrogen atom and a potential site for further functionalization .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydroisoquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could increase the compound’s hydrophobicity, while the tetrahydroisoquinoline group could contribute to its basicity .Wissenschaftliche Forschungsanwendungen
Infectious Disease Treatment
THIQ analogs have shown potent biological activity against various infective pathogens . The compound could be used to develop new medications targeting resistant strains of bacteria and viruses, contributing to the fight against infectious diseases.
Neurodegenerative Disorder Management
Due to their diverse biological activities, THIQ derivatives are studied for their potential in treating neurodegenerative disorders . This compound could play a role in synthesizing drugs aimed at conditions like Alzheimer’s and Parkinson’s disease.
Synthetic Medicinal Chemistry
The compound serves as a scaffold in synthetic medicinal chemistry for constructing complex molecules . Its versatility can lead to the development of novel drugs with improved efficacy and reduced side effects.
Structural-Activity Relationship (SAR) Studies
Researchers utilize this compound for SAR studies to understand the relationship between the chemical structure of molecules and their biological activity . This is crucial for designing more effective therapeutic agents.
Molecular Docking and Dynamics
In the field of drug design , molecular docking and dynamics studies are essential. The compound can be used to model interactions with biological targets, aiding in the discovery of new drugs .
Organic Synthesis Intermediates
As an organic synthesis intermediate, this compound is valuable in laboratory research and chemical production processes . It can be used to synthesize a wide range of organic compounds.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(25-20-11-10-19-12-13-24-23(27)21(19)15-20)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-11,15H,12-14H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPQLLGWFIFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2585804.png)


![2-{3-[(1,3-Benzodioxol-5-ylamino)carbonyl]phenyl}acetic acid](/img/structure/B2585810.png)


![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2585814.png)
![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)
